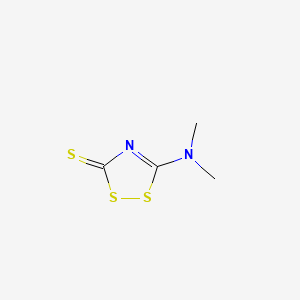

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione

Descripción general

Descripción

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione is a useful research compound. Its molecular formula is C4H6N2S3 and its molecular weight is 178.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of phosphorothioate oligonucleotides , suggesting that its targets could be related to nucleic acid structures or processes.

Mode of Action

The mode of action of 3-Dimethylamino-1,2,4-dithiazole-5-thione involves a nucleophilic attack of phosphorus at sulfur, followed by decomposition of the phosphonium intermediate to the corresponding phosphorothioate and isocyanate/isothiocyanate species . This reaction pathway is considered rate-limiting .

Biochemical Pathways

The compound plays a crucial role in the synthesis of phosphorothioate oligonucleotides . Phosphorothioate oligonucleotides are modified DNA or RNA molecules where one of the oxygen atoms in the phosphate backbone is replaced by a sulfur atom, resulting in increased stability against nucleases. This modification is commonly used in therapeutic applications, such as antisense and siRNA therapies.

Result of Action

The primary result of the action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is the formation of phosphorothioate linkages in oligonucleotides . These modified oligonucleotides have increased stability and resistance to degradation by nucleases, which can enhance their therapeutic potential.

Action Environment

The action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is typically carried out in a controlled laboratory environment. The compound is a bright-yellow crystalline substance and is usually stored at 4° C . Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation , suggesting that appropriate safety measures should be taken when handling this compound.

Actividad Biológica

5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione (DDTT) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and biochemistry.

Synthesis of this compound

The synthesis of DDTT typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized from 3H-1,2,4-dithiazole derivatives through various chemical transformations. The general synthetic route includes:

- Starting Materials : Dithiolethiones or related compounds.

- Reagents : Dimethylamine and other catalysts.

- Conditions : Heating in an organic solvent like DMF (N,N-Dimethylformamide) at elevated temperatures.

The yield of DDTT can vary based on the specific synthetic route employed, often ranging from 40% to 60% in various studies .

Anticancer Properties

DDTT has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- SK-Hep-1 (liver cancer)

- NUGC-3 (gastric cancer)

The compound exhibited moderate inhibitory effects with IC50 values ranging from 16.23 μM to 47.73 μM against different cell lines .

Chemopreventive Activity

Research indicates that DDTT and similar dithiolethiones possess chemopreventive properties. In animal models, these compounds have shown the ability to induce phase II detoxifying enzymes, which play a crucial role in the prevention of carcinogenesis. For instance, studies have reported that certain dithiolethiones can significantly reduce hepatotoxicity induced by aflatoxin B1 (AFB1), suggesting a protective effect against liver cancer .

The biological activity of DDTT is believed to be linked to its ability to modulate enzyme activity and influence cellular signaling pathways:

- Enzyme Induction : DDTT has been shown to enhance the activity of enzymes such as NAD(P)H:quinone reductase and glutathione S-transferase, which are involved in detoxification processes .

- Inhibition of Tumorigenesis : The compound's ability to prevent AFB1-induced tumorigenesis highlights its potential as a chemopreventive agent .

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of DDTT on human cancer cell lines using standard assays:

This table summarizes the effectiveness of DDTT against different cancer cell lines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione is as a pharmaceutical intermediate . Its structure allows for various modifications that can lead to the development of new therapeutic agents. The compound has been identified as a potential chemopreventive agent due to its ability to induce phase II detoxifying enzymes in the liver, which play a crucial role in protecting against carcinogenic compounds.

Case Study: Chemoprevention Research

A study highlighted the effectiveness of dithiolethiones, including derivatives of this compound, in preventing liver toxicity induced by aflatoxin B1 (AFB1). In this research, rats treated with these compounds showed significant inhibition of hepatotoxicity and reduced tumorigenesis associated with AFB1 exposure. The results indicated that certain dithiolethiones were more effective than the widely studied oltipraz in preventing liver damage and tumor formation .

Synthesis and Biochemical Applications

Another critical application of this compound is its role as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates. This application is vital for the development of modified nucleic acids used in gene therapy and molecular biology.

Synthesis of Oligonucleotide Phosphorothioates

The compound facilitates the incorporation of sulfur into oligonucleotides through the phosphoramidite method. This modification enhances the stability and efficacy of oligonucleotides in therapeutic applications .

Propiedades

IUPAC Name |

5-(dimethylamino)-1,2,4-dithiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNGWAVAQNFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=S)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372660 | |

| Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29220-04-0 | |

| Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.